
Glochidone
Overview
Description
Glochidone is a naturally occurring triterpenoid compound found in various species of the genus Glochidion, which belongs to the family Phyllanthaceae. Triterpenoids are a class of chemical compounds composed of three terpene units, which are known for their diverse biological activities. This compound has attracted significant attention due to its potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glochidone typically involves the extraction of the compound from natural sources, such as the leaves and twigs of Glochidion eriocarpum. The extraction process often includes the use of organic solvents like methanol or ethanol to obtain crude extracts, followed by chromatographic techniques to isolate and purify this compound .
Industrial Production Methods
Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its extraction and purification processes. advancements in biotechnological methods, such as cell culture and genetic engineering, hold promise for the large-scale production of this compound in the future .
Chemical Reactions Analysis
Types of Reactions
Glochidone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms with different functional groups .
Scientific Research Applications
Chemical Properties and Structure
Glochidone is characterized by its pentacyclic structure, which is typical of many triterpenoids. Its molecular formula is , and it is often isolated from plant sources such as Glochidion puberum and Glochidion littorale. The compound's structure has been elucidated through various spectroscopic techniques including NMR and MS analysis, confirming its potential as a bioactive compound in medicinal applications .
Anticancer Activity
This compound has shown promising results in various studies regarding its anticancer properties:
- Colorectal Cancer : A study revealed that this compound exhibited cytotoxicity against the colorectal cancer cell line HCT-116, with an IC50 value ranging from 0.80 to 2.99 μM, demonstrating greater efficacy than the standard chemotherapeutic agent 5-fluorouracil (5-FU) .
- Lung Cancer : Research indicated that this compound and its derivatives showed anti-lung cancer effects, although they were less potent than related compounds such as glochidiol. This suggests potential for further development in lung cancer therapeutics .
- Gynecologic Cancers : this compound was identified in extracts from Phyllanthus watsonii, which demonstrated significant cytotoxic effects against human gynecologic cancer cell lines .
Anti-inflammatory and Antibacterial Properties
This compound possesses notable anti-inflammatory and antibacterial activities:
- Anti-inflammatory Effects : Studies have shown that this compound can inhibit inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation .
- Antibacterial Activity : The compound has demonstrated effectiveness against various bacterial strains, supporting its potential use in developing new antibacterial agents .
Skin Health Applications
Recent research highlights this compound's role in skin health:
- Enzymatic Synthesis : An innovative study utilized enzymatic methods to synthesize this compound from lupenone, showcasing its potential as a skin-active ingredient. The compound exhibited rejuvenating properties and inhibited enzymes like elastase and collagenase, which are involved in skin aging .
- Safety Profile : this compound has been confirmed safe for use on reconstructed human epidermis models, indicating its suitability for cosmetic formulations aimed at improving skin health .
Comparative Summary of Biological Activities
Case Studies
- Study on Colorectal Cancer : In vitro studies demonstrated that this compound induces apoptosis through endoplasmic reticulum stress pathways in HCT-116 cells, enhancing their sensitivity to chemotherapy .
- Enzymatic Synthesis Research : A recent study successfully synthesized this compound using an environmentally friendly enzymatic process with high conversion efficiency. The resulting compound showed significant antioxidant activity and potential for use in skincare formulations .
- Phytochemical Profiling : A comprehensive metabolomic analysis of Glochidion velutinum revealed the presence of this compound among other bioactive compounds, confirming its role in the plant's medicinal properties against prostate and breast cancer cells .
Mechanism of Action
Comparison with Similar Compounds
Biological Activity
Glochidone, a compound derived from the genus Glochidion, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties of this compound, highlighting its cytotoxic effects against cancer cell lines, antinociceptive properties, and potential therapeutic applications.
Phytochemical Profile
The phytochemical composition of Glochidion velutinum, a species within the Glochidion genus, has been extensively studied. A recent investigation utilized LC-MS/MS (liquid chromatography-tandem mass spectrometry) to identify and quantify various bioactive compounds in the plant extracts. The study reported a total of 48 compounds , including flavonoids, phenolic acids, and glycosides, which are believed to contribute to its biological activities.
Key Findings:
- Total Phenolic Content : Ranged from 44 to 859 µg GAE/mg of sample.
- Total Flavonoid Content : Ranged from 20 to 315 µg QE/mg of sample.
- Cytotoxicity : The crude extract exhibited IC50 values of 89 µg/mL against prostate cancer (PC-3) cells and 431 µg/mL against breast cancer (MCF-7) cells. The chloroform fraction showed even lower IC50 values of 27 µg/mL (PC-3) and 222 µg/mL (MCF-7) .
Anticancer Activity
This compound's anticancer properties have been investigated in several studies, particularly focusing on its effects against prostate and breast cancer cell lines.
Case Studies:
- Cytotoxic Effects : In vitro studies demonstrated that this compound extracts significantly inhibited the proliferation of PC-3 and MCF-7 cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Molecular Mechanisms : Research indicates that compounds such as epigallocatechin gallate and rutin, identified in Glochidion velutinum, may play a crucial role in mediating these anticancer effects through various signaling pathways .
Antinociceptive Properties
This compound has also been noted for its antinociceptive properties , which were evaluated using animal models.
In Vivo Studies:
- A study highlighted that this compound exhibited pronounced pain-relieving effects in mice, suggesting its potential as an analgesic agent. This activity was assessed through various pain models, indicating a significant reduction in pain responses compared to control groups .
Summary of Biological Activities
The following table summarizes the key biological activities of this compound:
Activity | Type | IC50 Values | Notes |
---|---|---|---|
Anticancer | Prostate Cancer (PC-3) | 89 µg/mL | Significant cytotoxicity observed |
Breast Cancer (MCF-7) | 431 µg/mL | Lower activity compared to PC-3 | |
Antinociceptive | Pain Relief | - | Pronounced effects in animal models |
Properties
IUPAC Name |
(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,11b,12,13,13a,13b-dodecahydro-1H-cyclopenta[a]chrysen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h13,15,20-23,25H,1,9-12,14,16-18H2,2-8H3/t20-,21+,22-,23+,25+,27+,28-,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBYBHVDDGVPDF-BHMAJAPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C=CC(=O)C5(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(C=CC(=O)C5(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Glochidone and where is it found?
A1: this compound is a naturally occurring pentacyclic triterpenoid primarily found in plants belonging to the Phyllanthus and Glochidion genera within the Euphorbiaceae family [, , , , , ]. It has also been identified in other plant families, such as Amaryllidaceae and Flacourtiaceae [, , , ].
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C30H46O and a molecular weight of 422.69 g/mol [].
Q3: What are the key structural features of this compound?
A3: this compound possesses a lupane skeleton, characterized by a five-ring system with trans fusions between rings A/B, B/C, C/D, and D/E. A key structural element is the presence of an α,β-unsaturated ketone moiety in ring A [].
Q4: How is this compound typically isolated and characterized?
A4: this compound is commonly isolated from plant material using various chromatographic techniques, including column chromatography over silica gel, ODS, and Sephadex LH-20, as well as preparative HPLC [, , , , , ]. Its structure is elucidated using spectroscopic methods such as NMR (1H NMR, 13C NMR, DEPT), IR, MS, UV, and by comparing spectral data with known standards [, , , , , , ].
Q5: What biological activities have been reported for this compound?
A5: Research suggests that this compound exhibits a range of biological activities, including:
- Cytotoxic activity: this compound has demonstrated cytotoxic effects against various human cancer cell lines, including breast, lung, prostate, ovarian, and colon cancer cells in vitro [, , , , , , ].
- Antinociceptive activity: Studies have reported that this compound possesses pain-relieving properties in mice models, specifically in the writhing and formalin tests [].
- Anti-inflammatory activity: Although less studied, this compound has shown potential anti-inflammatory effects [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.